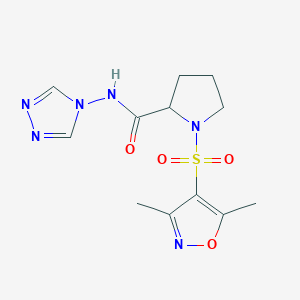
C12H16N6O4S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of L-cysteine and guanine, featuring a complex structure that includes a guanyl group and an acetylated cysteine moiety. It is primarily recognized for its applications in biochemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine typically involves the reaction of N-acetyl-L-cysteine with a guanine derivative under specific conditions. The process may include:
Protection of Functional Groups: Protecting the amino and carboxyl groups of L-cysteine to prevent unwanted side reactions.
Coupling Reaction: Reacting the protected L-cysteine with a guanine derivative in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques.
化学反应分析
Types of Reactions
S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various acylating agents or alkylating agents under controlled pH and temperature.
Major Products
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Acylated or alkylated derivatives with modified functional groups.
科学研究应用
S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes involving cysteine and guanine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in antioxidant and anti-inflammatory treatments.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Modulation: Affecting signaling pathways related to inflammation and cell survival.
相似化合物的比较
S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: can be compared with other similar compounds such as:
N-Acetylcysteine (NAC): A well-known antioxidant and mucolytic agent.
Glutathione: A tripeptide with potent antioxidant properties.
Cysteamine: Used in the treatment of cystinosis and as a radioprotective agent.
Uniqueness
The uniqueness of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine lies in its dual functionality, combining the properties of cysteine and guanine derivatives. This allows it to participate in a broader range of biochemical reactions and therapeutic applications.
属性
分子式 |
C12H16N6O4S |
|---|---|
分子量 |
340.36 g/mol |
IUPAC 名称 |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N6O4S/c1-8-11(9(2)22-16-8)23(20,21)18-5-3-4-10(18)12(19)15-17-6-13-14-7-17/h6-7,10H,3-5H2,1-2H3,(H,15,19) |
InChI 键 |
SZARIWCKLWQSSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NN3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B15108093.png)
![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide](/img/structure/B15108096.png)
![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15108101.png)
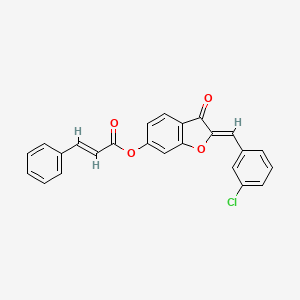
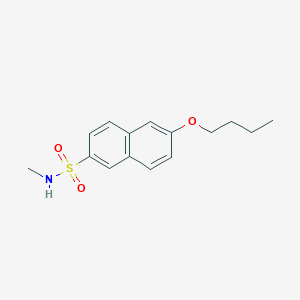
![2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108127.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide](/img/structure/B15108133.png)
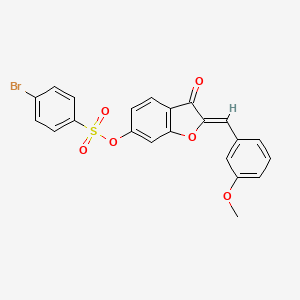
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B15108142.png)
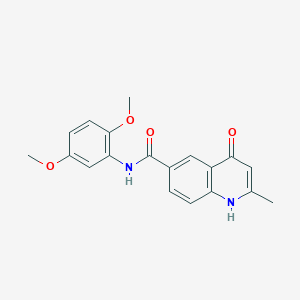
![3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B15108157.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15108168.png)
![2-(dipropylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108174.png)
![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15108179.png)
